2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
Description
2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a benzamide derivative featuring a pyrazole ring substituted at the phenyl group. Its structure comprises a 2-ethoxy-substituted benzamide moiety linked to a phenyl group bearing a 1H-pyrazol-3-yl substituent.
Pyrazole-containing benzamides are frequently explored in medicinal chemistry for kinase inhibition, anticancer activity, or as intermediates in drug development .
Properties
IUPAC Name |
2-ethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-17-6-4-3-5-15(17)18(22)20-14-9-7-13(8-10-14)16-11-12-19-21-16/h3-12H,2H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKRQISIPNGKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.
Attachment of the pyrazole to the phenyl ring: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the pyrazole is reacted with a halogenated phenyl compound in the presence of a palladium catalyst.
Formation of the benzamide: The final step involves the reaction of the substituted aniline (bearing the pyrazole group) with an ethoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using fuming sulfuric acid (H₂SO₄), and halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated benzamide derivatives.
Scientific Research Applications
2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to the presence of the pyrazole moiety, which is known for its biological activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its aromatic structure and potential for functionalization.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, molecular weights, and biological activities of 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide and related compounds:
Key Findings and Trends
Substituent Effects on Activity
- Ethoxy vs. Methoxy/Tert-Butyl Groups: The 2-ethoxy group in the target compound may enhance metabolic stability compared to smaller alkoxy groups (e.g., methoxy in ), as bulkier substituents can reduce oxidative degradation.
- Fluorine Substitution : Compounds like GSK7975A and Pirtobrutinib intermediate incorporate fluorine or trifluoromethyl groups, which enhance lipophilicity and binding affinity via hydrophobic interactions or electron-withdrawing effects.
- Pyrazole Modifications : Fexagratinib’s pyrazole bears a 3,5-dimethoxyphenethyl chain, enabling extended interactions with kinase active sites . In contrast, the target compound’s simpler 4-phenylpyrazole may limit target selectivity unless optimized.
Computational and Crystallographic Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
